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Benzenesulfonamide, p-mercapto-

Cat. No.: B1606446
CAS No.: 64058-62-4
M. Wt: 189.3 g/mol
InChI Key: FBAKLWSUNAWWQT-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Research in Academic Chemistry

The journey into sulfonamide chemistry began in the early 20th century, marking a revolutionary period in medicine with the advent of synthetic antimicrobial agents. slideshare.net The initial breakthrough occurred in the 1930s when the German physician Gerhard Domagk discovered that a sulfonamide-containing dye, Prontosil, was effective against bacterial infections in mice. researchgate.netyoutube.com This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, was a pivotal moment that ushered in the era of antibiotics. youtube.com

Subsequent research revealed that Prontosil was a prodrug, meaning it is converted into its active form, sulfanilamide (B372717), within the body. researchgate.netyoutube.com This finding in 1936 by Ernest Fourneau spurred the development of a multitude of sulfonamide derivatives. researchgate.netopenaccesspub.org Key developments included sulfapyridine (B1682706) in 1938 for treating pneumonia and sulfacetamide (B1682645) in 1941 for urinary tract infections. openaccesspub.org During World War II, sulfonamides were extensively used to treat wound infections among soldiers. youtube.comopenaccesspub.org

The primary mechanism of action of these early sulfonamides was found to be the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase, which is crucial for bacterial folic acid synthesis. slideshare.netijpsjournal.com By blocking this pathway, sulfonamides prevent bacterial growth, exhibiting a bacteriostatic effect. slideshare.net This discovery laid the groundwork for understanding enzyme inhibition and rational drug design. While the emergence of other antibiotics like penicillin led to a temporary decline in the use of sulfonamides, their importance was revived, particularly with the use of combination therapies such as trimethoprim-sulfamethoxazole. slideshare.netresearchgate.net

Significance of Aryl/Heteroaryl Sulfonamide Scaffolds in Chemical Research

The aryl and heteroaryl sulfonamide frameworks are fundamental structural motifs in the fields of medicinal and agrochemical research. rsc.orgresearchgate.net These scaffolds are integral components of numerous clinically approved drugs, highlighting their therapeutic importance. nih.gov The versatility of the sulfonamide group allows it to act as a valuable building block in the design of new therapeutic agents. nih.gov

The chemical properties of the sulfonamide group, particularly its ability to direct ortho-metalation reactions, have been a subject of significant academic interest. morressier.com This reactivity allows for the synthesis of complex molecules, including saccharin (B28170) and homosaccharin derivatives, through rearrangement chemistry. morressier.com

Modern synthetic chemistry continues to focus on developing novel and efficient methods for creating N-(hetero)aryl sulfonamides. nih.gov Traditional methods often involve the use of sulfonyl chlorides, which can be unstable and produce halide salt by-products. rsc.orgnih.gov Consequently, a major research thrust is the development of cleaner and more sustainable catalytic methods, such as the direct sulfonamidation of (hetero)aromatic C-H bonds using sulfonyl azides, which produces only nitrogen gas as a byproduct. nih.gov Another innovative approach involves the direct oxidative coupling of heteroaryl thiols with primary amines, using readily available and less toxic starting materials. rsc.orgresearchgate.net These advancements are crucial for the large-scale and environmentally friendly production of sulfonamide-containing compounds. researchgate.net

Overview of Research Trajectories for Benzenesulfonamide (B165840), p-mercapto- and its Derivatives

Research specifically focused on benzenesulfonamide, p-mercapto- (also known as 4-mercaptobenzenesulfonamide) and its derivatives has explored various potential applications, primarily in medicinal chemistry. The core structure, featuring both a sulfonamide and a thiol group, provides a versatile scaffold for the synthesis of novel compounds with diverse biological activities.

One significant area of investigation has been the synthesis of S-substituted derivatives. For instance, a series of S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides were synthesized and evaluated as inhibitors of carbonic anhydrase isoforms, some of which are associated with tumors. researchgate.net These studies demonstrated that while the derivatives were not potent inhibitors of the ubiquitous CA I isoform, they showed significant, low nanomolar affinity for other isoforms like CA II, CA IX, and CA XII. researchgate.net

Another research trajectory has focused on creating derivatives with potential anticancer and antibacterial properties. For example, S,N-substituted 2-mercaptobenzenesulfonamide derivatives, including alkanoic acids, methyl esters, and hydrazides, have been synthesized. nih.gov In vitro testing of some of these compounds revealed anticancer activity. nih.gov Furthermore, novel 4-chloro-2-mercaptobenzenesulfonamides have been synthesized and screened for their antibacterial activity, with some showing promising results against anaerobic Gram-positive bacteria. nih.gov

The synthetic strategies employed in this research are often multi-step procedures. A common starting point is the corresponding chloro-substituted benzenesulfonamide. researchgate.netnih.gov The research highlights the modular nature of these syntheses, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2S2 B1606446 Benzenesulfonamide, p-mercapto- CAS No. 64058-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfanylbenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C6H7NO2S2/c7-11(8,9)6-3-1-5(10)2-4-6/h1-4,10H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAKLWSUNAWWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214231
Record name Benzenesulfonamide, p-mercapto-
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Molecular Weight

189.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64058-62-4
Record name Benzenesulfonamide, 4-mercapto-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, p-mercapto-
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Record name Benzenesulfonamide, p-mercapto-
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Ii. Synthetic Methodologies and Chemical Transformations of P Mercaptobenzenesulfonamide

Classical and Contemporary Synthetic Routes to p-Mercaptobenzenesulfonamide and its Analogues

The construction of the p-mercaptobenzenesulfonamide scaffold can be approached through several synthetic pathways, ranging from traditional multi-step sequences to more modern and efficient one-pot strategies.

The classical approach to synthesizing p-mercaptobenzenesulfonamide often commences with a readily available starting material, such as aniline (B41778) or acetanilide (B955). A common strategy involves the initial formation of a sulfonamide, followed by the introduction of the thiol group.

A well-established route to the sulfonamide portion of the molecule begins with the chlorosulfonation of acetanilide using chlorosulfonic acid. This electrophilic aromatic substitution reaction typically yields p-acetamidobenzenesulfonyl chloride. wisc.eduslideshare.netscribd.com The resulting sulfonyl chloride is then subjected to amination, commonly with aqueous ammonia, to produce p-acetamidobenzenesulfonamide. wisc.eduyoutube.comgoogle.com Finally, acidic or basic hydrolysis of the acetamido group reveals the primary amine, yielding sulfanilamide (B372717) (p-aminobenzenesulfonamide). scribd.comyoutube.com

With sulfanilamide in hand, the introduction of the thiol group at the para position can be achieved through the diazotization of the amino group, followed by a Sandmeyer-type reaction. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a mineral acid at low temperatures) to form a diazonium salt. byjus.comyoutube.com This versatile intermediate can then be reacted with a sulfur nucleophile. A notable method for this transformation is the Leuckart thiophenol reaction, where the diazonium salt is treated with potassium ethyl xanthate. wikipedia.orgorganic-chemistry.orgdrugfuture.com The resulting aryl xanthate is then hydrolyzed under basic conditions to afford the target p-mercaptobenzenesulfonamide. wikipedia.orgorganic-chemistry.org Alternatively, other sulfur-containing reagents can be employed to convert the diazonium salt to the corresponding thiol. google.com

A summary of a classical synthetic pathway is presented below:

StepReactantsReagentsProduct
1AcetanilideChlorosulfonic acidp-Acetamidobenzenesulfonyl chloride
2p-Acetamidobenzenesulfonyl chlorideAqueous ammoniap-Acetamidobenzenesulfonamide
3p-AcetamidobenzenesulfonamideAcid (e.g., HCl)Sulfanilamide
4SulfanilamideSodium nitrite, Acidp-Sulfonamidobenzenediazonium salt
5p-Sulfonamidobenzenediazonium saltPotassium ethyl xanthate, then hydrolysisp-Mercaptobenzenesulfonamide

In an effort to improve efficiency, reduce waste, and simplify reaction procedures, one-pot synthetic methodologies have been developed for the synthesis of sulfonamides. While not always directly applied to p-mercaptobenzenesulfonamide itself, these contemporary strategies offer potential avenues for its streamlined production.

One such approach involves the direct conversion of thiols to sulfonamides. A reagent system of hydrogen peroxide and thionyl chloride can oxidatively chlorinate a thiol to its corresponding sulfonyl chloride, which can then be reacted in the same pot with an amine to furnish the sulfonamide in high yield. acs.orgorganic-chemistry.orgresearchgate.net This method could potentially be adapted for the synthesis of p-mercaptobenzenesulfonamide by starting with a protected aminothiophenol.

Another innovative one-pot strategy leverages the coupling of unactivated carboxylic acids and amines to generate sulfonamides. princeton.eduacs.orgnih.gov This copper-catalyzed process involves the decarboxylative halosulfonylation of an aromatic acid to form a sulfonyl halide intermediate, which then reacts with an amine in the same vessel.

Furthermore, iron- and copper-catalyzed C-H amidation reactions have been reported for the one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme.dethieme-connect.com These methods, while focused on diaryl derivatives, highlight the ongoing development of efficient catalytic systems for sulfonamide bond formation. A direct synthesis of sulfonamides from nitroarenes and thiols has also been achieved through a photochemically driven oxygen atom transfer reaction, offering a catalyst-free alternative. chemistryviews.org

Derivatization Strategies and Functionalization of the p-Mercaptobenzenesulfonamide Core

The presence of two distinct functional groups, the thiol and the sulfonamide, on the p-mercaptobenzenesulfonamide scaffold allows for a wide range of derivatization reactions, enabling the synthesis of diverse chemical libraries.

The thiol group of p-mercaptobenzenesulfonamide is a potent nucleophile and readily undergoes S-alkylation and S-acylation reactions. S-alkylation is typically achieved by treating the thiol with an alkyl halide in the presence of a base to form the corresponding thioether (sulfide). libretexts.org This reaction is a fundamental transformation in organosulfur chemistry and provides a straightforward method for introducing a variety of alkyl and substituted alkyl groups at the sulfur atom. The use of thiourea (B124793) followed by hydrolysis is an alternative method to avoid the potential for overalkylation to a sulfonium (B1226848) salt. libretexts.org

S-acylation of the thiol group can be accomplished using acylating agents such as acyl chlorides or anhydrides to form thioesters. These reactions are analogous to the acylation of alcohols and amines.

The table below summarizes typical S-alkylation and S-acylation reactions:

Reaction TypeReagentProduct
S-AlkylationAlkyl halide (e.g., R-Br)p-(Alkylthio)benzenesulfonamide
S-AcylationAcyl chloride (e.g., R-COCl)S-(p-Sulfamoylphenyl) thioester

The sulfonamide nitrogen atom, while less nucleophilic than the thiol, can also be functionalized through acylation and substitution reactions. The acidity of the sulfonamide protons facilitates these transformations, often requiring the use of a base to generate the corresponding anion.

N-acylation of sulfonamides can be achieved using various acylating agents. nih.gov N-acylbenzotriazoles have been shown to be effective reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride, yielding N-acylsulfonamides. semanticscholar.org Alternatively, the acylation can be catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂), which can facilitate the reaction with either carboxylic anhydrides or acyl chlorides under mild conditions. tandfonline.comtandfonline.com

N-alkylation of sulfonamides is another important derivatization strategy. This can be accomplished using alkyl halides, often under basic conditions. More advanced methods include the use of alcohols as alkylating agents in the presence of a manganese catalyst via a "borrowing hydrogen" approach. organic-chemistry.orgacs.org Thermal alkylation of sulfonamides with trichloroacetimidates has also been reported as a method that does not require an external catalyst. nih.gov

The bifunctional nature of p-mercaptobenzenesulfonamide and its derivatives provides opportunities for the construction of novel heterocyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of fused ring systems containing both sulfur and nitrogen.

For instance, the thiol group can participate in Thiol-Michael addition reactions with suitable Michael acceptors. This has been demonstrated in the on-resin macrocyclization of peptides, where a cysteine thiol reacts with a vinyl sulfonamide acceptor to form a stable thioether linkage. nih.gov This type of reaction could potentially be employed intramolecularly with a suitably functionalized p-mercaptobenzenesulfonamide derivative.

Furthermore, intramolecular Diels-Alder reactions of triene derivatives of sulfonic acid amides have been utilized to synthesize novel cyclic sulfonamides, such as hexahydrobenzo[d]isothiazole 1,1-dioxides. nih.gov While not starting from p-mercaptobenzenesulfonamide directly, this demonstrates the utility of the sulfonamide moiety in cycloaddition reactions to form complex heterocyclic scaffolds. The combination of the thiol and sulfonamide functionalities on the same aromatic ring presents a unique template for designing and synthesizing novel fused heterocyclic compounds.

Cyclization and Heterocyclic Ring Annulation onto the Benzenesulfonamide (B165840) Scaffold

Synthesis of Thiadiazole Derivatives

Thiadiazoles, five-membered rings containing two nitrogen and one sulfur atom, are a prominent class of heterocyclic compounds synthesized from p-mercaptobenzenesulfonamide. nih.govjocpr.com A common synthetic approach involves the reaction of a carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong acid, such as concentrated sulfuric acid, which acts as a cyclizing agent. jocpr.com Another method involves the reaction of phenylthiosemicarbazide and methoxy (B1213986) cinnamic acid derivatives in the presence of phosphorus oxychloride. nih.gov

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized through the cyclization of thiosemicarbazides, which are prepared from the reaction of aromatic amines with carbon disulfide and hydrazine (B178648) hydrate. jocpr.com The resulting thiosemicarbazides can then be condensed with aromatic carboxylic acids in the presence of concentrated sulfuric acid to yield the desired thiadiazole analogues. jocpr.com Additionally, new 1,3,4-thiadiazole derivatives have been prepared from 4-(toluene-4-sulfinylamino)-benzoic acid ethyl ester, which serves as a precursor for creating various heterocyclic systems. uobaghdad.edu.iq

A series of 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives have also been synthesized and have demonstrated significant antimycobacterial activity. mdpi.com

Table 1: Examples of Synthesized Thiadiazole Derivatives

Starting Materials Reagents Derivative Class Reference
Furan-2-carboxylic acid, thiosemicarbazide Conc. H2SO4 Thiadiazole Schiff bases jocpr.com
Phenylthiosemicarbazide, methoxy cinnamic acid Phosphorus oxychloride 1,3,4-Thiadiazole derivatives nih.gov
Aromatic amine, CS2, hydrazine hydrate, aromatic carboxylic acid Conc. H2SO4 1,3,4-Thiadiazole analogues jocpr.com
4-(Toluene-4-sulfinylamino)-benzoic acid ethyl ester Various 1,3,4-Thiadiazole derivatives uobaghdad.edu.iq
4-Methyl-1,2,3-thiadiazole-5-carbohydrazide, carbaldehydes p-Toluenesulfonic acid 4-Methyl-1,2,3-thiadiazole-based hydrazones mdpi.com
Synthesis of Triazole Derivatives

Triazoles, five-membered rings with three nitrogen atoms, are another important class of heterocycles accessible from p-mercaptobenzenesulfonamide. mdpi.com The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved through several established methods, including the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide, and the Einhorn-Brunner reaction, which is the condensation of hydrazines with diacylamines. scispace.com

A common route to 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols involves the reaction of an acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by ring closure with hydrazine hydrate. researchgate.net These triazoles can be further derivatized by reaction with various reagents. For instance, treatment with chloroacetyl chloride and subsequent reaction with secondary amines yields a variety of substituted triazole derivatives. researchgate.net

The synthesis of 1,2,3-triazole derivatives has also been reported through the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole and α-halo esters/amides. nih.gov Additionally, new derivatives of 1,2,4-triazole-3-thione have been synthesized through multi-step reactions, with some showing promising antimicrobial activities. researchgate.net

Table 2: Synthetic Approaches to Triazole Derivatives

Reaction Name/Method Precursors Key Reagents Derivative Class Reference
Pellizzari Reaction Amide, acyl hydrazide - 1,2,4-Triazoles scispace.com
Einhorn-Brunner Reaction Hydrazine, diacylamine Weak acid 1,2,4-Triazoles scispace.com
Cycloaddition S-propargyl mercaptobenzothiazole, α-halo ester/amide - 1,2,3-Triazoles nih.gov
Multi-step synthesis Hydrazide, alkyl halides - 5-Alkylthio-3-aryl-4-phenyl-1,2,4-triazoles researchgate.net
Ring Closure Acid hydrazide, carbon disulfide, hydrazine hydrate KOH 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiols researchgate.net
Synthesis of Quinazolinone Derivatives

Quinazolinone derivatives represent a significant class of compounds synthesized from precursors that can be related to p-mercaptobenzenesulfonamide. A general and efficient method for the synthesis of quinazolinone and benzamide (B126) derivatives involves the reaction of 2-aminobenzamide (B116534) with aromatic benzoyl chlorides under solvent-free conditions using a nano solid acid catalyst. orientjchem.org

A novel series of sulfonamide-bearing quinazolinone derivatives has been synthesized, starting with the cyclocondensation of 4-isothiocyanatobenzenesulfonamide (B1195122) and 2-amino-3-methoxybenzoic acid. nih.gov This yields a key intermediate, 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide, which can be further derivatized. nih.gov Another approach involves the synthesis of 2-mercapto-3-(4-sulfamoylphenethyl)quinazolin-4-one, which can then be reacted with 2-chloro-N-substituted-amides to produce a range of derivatives. researchgate.net

The synthesis of quinazolinamine derivatives has also been reported, starting from the corresponding quinazolinone, which is then chlorinated and subsequently reacted with various amines. nih.gov

Table 3: Synthetic Pathways to Quinazolinone Derivatives

Synthesis of Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are another important class of heterocyclic compounds that can be synthesized. A general route to 2-mercaptopyrimidines involves the reaction of chalcones with thiourea. researchgate.net These 2-mercaptopyrimidines can then be further modified. For example, thiophene-substituted chalcones can be cyclized with thiourea to yield pyrimidine-2-thiols, which are then reacted with methyl iodide and subsequently with piperazine (B1678402) derivatives to afford a variety of substituted pyrimidines. nih.gov

The Biginelli reaction provides a classic and versatile method for synthesizing dihydropyrimidinones through a one-pot condensation of an aromatic aldehyde, urea, and a β-keto ester. mdpi.com This reaction has been widely adapted and modified to produce a vast array of pyrimidine derivatives. mdpi.com

Furthermore, the synthesis of new pyrimidine and pyrimidopyrimidine derivatives has been achieved starting from 6-amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile. nih.gov Additionally, various condensed pyrimidine derivatives have been synthesized through cyclodehydration and subsequent reactions of 6-amino-5-cyanopyrimidine precursors. researchgate.net

Table 4: Methods for the Synthesis of Pyrimidine Derivatives

Method Starting Materials Key Reagents Derivative Class Reference
Chalcone Cyclization Chalcones, thiourea - 2-Mercaptopyrimidines researchgate.net
Multi-step Synthesis Thiophene substituted chalcones, thiourea, methyl iodide, piperazines KOH Substituted pyrimidines nih.gov
Biginelli Reaction Aromatic aldehyde, urea, β-keto ester Various catalysts Dihydropyrimidinones mdpi.com
Derivatization 6-Amino-4-aryl-2-oxo-pyrimidine-5-carbonitrile Various Pyrimidines and pyrimidopyrimidines nih.gov
Cyclodehydration 6-Amino-5-cyanopyrimidine derivatives - Condensed pyrimidines researchgate.net
Synthesis of Oxadiazole Derivatives

Oxadiazoles, five-membered rings containing one oxygen and two nitrogen atoms, are another class of heterocyclic compounds synthesized from precursors related to p-mercaptobenzenesulfonamide. nih.gov A general method for the synthesis of 1,3,4-oxadiazoles involves the reaction of acid hydrazides with various reagents such as carboxylic acids or acid chlorides, followed by cyclization using agents like phosphorus oxychloride or thionyl chloride. nih.gov

Specifically, 5-substituted-2-mercapto-1,3,4-oxadiazoles can be prepared by reacting β-[(N-benzenesulphonyl/tosyl)-4-(un)substituted anilino]propionic acid hydrazides with carbon disulfide in the presence of potassium hydroxide. nih.gov The synthesis of novel benzimidazole-1,3,4-oxadiazole derivatives has also been reported, highlighting the versatility of these synthetic strategies. researchgate.net

The mechanism for the formation of 2,5-disubstituted 1,3,4-oxadiazoles generally involves the initial formation of a hydrazide derivative, which then undergoes ring closure. nih.gov

Table 5: Synthetic Routes to Oxadiazole Derivatives

Phase-Transfer Catalysis in Derivatization Processes

Phase-transfer catalysis (PTC) has emerged as a powerful technique in organic synthesis, including the derivatization of sulfur-containing compounds. nih.gov This methodology is particularly useful for reactions involving reactants in immiscible phases. In the context of sulfur chemistry, PTC has been successfully employed for the enantioselective alkylation of N-acylsulfenamides. nih.gov By using a suitable phase-transfer catalyst, typically a chiral one for asymmetric synthesis, it is possible to achieve high enantioselectivity in the formation of new carbon-sulfur bonds. nih.gov This approach offers advantages such as mild reaction conditions and the use of inexpensive and environmentally benign reagents like aqueous potassium hydroxide. nih.gov

Investigation of Reaction Mechanisms in the Synthesis of Benzenesulfonamide, p-mercapto- Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new derivatives. The synthesis of many heterocyclic compounds involves well-established multicomponent reactions. For instance, the Hantzsch dihydropyridine (B1217469) synthesis proceeds through a sequence of a Knoevenagel condensation, enaminoester formation, a Michael addition, and a final cyclocondensation. mdpi.com

The Petasis reaction, another important multicomponent reaction, involves the formation of an iminium ion, which then reacts with a boronic acid. mdpi.com The synthesis of quinoline (B57606) derivatives via the Doebner reaction is believed to proceed through an initial aldol (B89426) condensation followed by further transformations. mdpi.com In the synthesis of 1,3,4-oxadiazoles from acid hydrazides, the proposed mechanism involves the formation of a hydrazide intermediate which then undergoes cyclization. nih.gov The Ugi reaction, a four-component reaction, is another powerful tool for generating molecular diversity and its mechanism is well-studied. mdpi.com These established mechanistic pathways provide a framework for understanding the formation of various derivatives of p-mercaptobenzenesulfonamide.

Iii. Advanced Spectroscopic and Structural Characterization of P Mercaptobenzenesulfonamide Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each bond type vibrates at a characteristic frequency, providing a molecular "fingerprint."

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For p-mercaptobenzenesulfonamide, the FTIR spectrum is characterized by absorption bands corresponding to its sulfonamide, thiol, and p-disubstituted aromatic ring components. While a definitive spectrum for the isolated compound is not widely published, the expected characteristic frequencies can be predicted based on established data for its constituent functional groups.

The key vibrational modes include the N-H stretching of the sulfonamide amine, the asymmetric and symmetric stretching of the S=O bonds, the weak S-H stretching of the thiol group, and various vibrations of the benzene (B151609) ring. ripublication.comresearchgate.net The S-H stretching vibration is typically weak and appears around 2550-2600 cm⁻¹. mdpi.com The sulfonamide group gives rise to strong S=O stretching bands, which are crucial for its identification. ripublication.comresearchgate.net

Table 1: Predicted FTIR Characteristic Frequencies for p-Mercaptobenzenesulfonamide

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Intensity
N-H StretchSulfonamide (-SO₂NH₂)3400 - 3200Medium-Strong
Aromatic C-H StretchBenzene Ring3100 - 3000Medium-Weak
S-H StretchThiol (-SH)2600 - 2550Weak
S=O Asymmetric StretchSulfonamide (-SO₂NH₂)1370 - 1330Strong
S=O Symmetric StretchSulfonamide (-SO₂NH₂)1170 - 1150Strong
Aromatic C=C StretchBenzene Ring1600 - 1450Medium-Variable
C-H Out-of-Plane Bendp-Disubstituted Ring850 - 800Strong

This table presents predicted values based on the known absorption ranges of individual functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of the signals, the connectivity and chemical environment of each atom can be determined.

The ¹H NMR spectrum of p-mercaptobenzenesulfonamide is expected to show distinct signals for the aromatic protons and the protons of the sulfonamide and thiol functional groups. The p-disubstituted pattern of the aromatic ring leads to a characteristic splitting pattern, often appearing as two doublets in what is known as an AA'BB' system. The protons ortho to the electron-withdrawing sulfonamide group are anticipated to be deshielded and appear at a higher chemical shift (downfield) compared to the protons ortho to the electron-donating thiol group. The protons of the -NH₂ and -SH groups typically appear as broad singlets and are exchangeable with deuterium (B1214612) oxide (D₂O).

Table 2: Predicted ¹H NMR Spectral Data for p-Mercaptobenzenesulfonamide

Proton TypePredicted Chemical Shift (δ, ppm)MultiplicityNotes
Ar-H (ortho to -SO₂NH₂)~7.7 - 7.9DoubletDeshielded by electron-withdrawing group.
Ar-H (ortho to -SH)~7.2 - 7.4DoubletShielded relative to protons ortho to the sulfonamide.
-SO₂NH₂VariableBroad SingletPosition is concentration and solvent dependent; exchanges with D₂O.
-SHVariableBroad SingletPosition is concentration and solvent dependent; exchanges with D₂O.

This table presents predicted values based on established substituent effects on aromatic systems.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the p-disubstituted ring, four distinct signals are expected for the aromatic carbons of p-mercaptobenzenesulfonamide. The chemical shifts are influenced by the electronic nature of the attached substituents. The two carbons directly bonded to the sulfur atoms (ipso-carbons) will have characteristic shifts, as will the other two unique carbons in the ring. Quaternary carbons, those without attached protons, typically show weaker signals. oregonstate.edu

Table 3: Predicted ¹³C NMR Spectral Data for p-Mercaptobenzenesulfonamide

Carbon TypePredicted Chemical Shift (δ, ppm)Notes
C-SO₂NH₂~140 - 145Quaternary carbon, deshielded.
C-SH~130 - 135Quaternary carbon.
C (ortho to -SO₂NH₂)~127 - 129CH carbon.
C (ortho to -SH)~115 - 125CH carbon.

This table presents predicted values based on established substituent effects and typical chemical shift ranges for aromatic carbons. oregonstate.edu

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation pattern. The molecular weight of p-mercaptobenzenesulfonamide (C₆H₇NO₂S₂) is approximately 189.26 g/mol . Therefore, the molecular ion peak (M⁺•) in its mass spectrum would be observed at an m/z value of 189.

Aromatic sulfonamides exhibit characteristic fragmentation pathways. A primary and highly diagnostic fragmentation event is the extrusion of sulfur dioxide (SO₂), which has a mass of 64 Da. This rearrangement process leads to a significant peak at m/z 125, corresponding to the [M - SO₂]⁺• fragment ion. Other potential fragmentations can include the cleavage of the C-S bonds.

Table 4: Predicted Key Fragments in the Mass Spectrum of p-Mercaptobenzenesulfonamide

m/z ValueProposed Fragment IonFormula of Lost Neutral
189[C₆H₇NO₂S₂]⁺• (Molecular Ion)-
125[C₆H₇NS]⁺•SO₂
108[C₆H₄S]⁺•SO₂ + NH₃
92[C₆H₄S]⁺•HNSO₂

This table presents predicted values based on the molecular structure and known fragmentation patterns of aromatic sulfonamides.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The parent compound, benzenesulfonamide (B165840), exhibits absorption maxima around 218 nm and 264 nm. These absorptions are attributed to π → π* transitions within the benzene ring chromophore.

In p-mercaptobenzenesulfonamide, the thiol (-SH) group acts as an auxochrome—a functional group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The non-bonding electrons on the sulfur atom of the thiol group can participate in resonance with the aromatic π-system. This interaction raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thereby decreasing the energy gap for electronic transitions.

This effect is expected to cause a bathochromic shift (or red shift), moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted benzenesulfonamide. uomustansiriyah.edu.iqwjpls.org This shift is a result of the n → π* transitions enabled by the thiol's lone pair electrons.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is an indispensable analytical method for the unambiguous determination of the molecular structure of crystalline solids at atomic resolution. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to construct a precise three-dimensional model of the electron density, which reveals the spatial arrangement of atoms, bond lengths, and bond angles within the molecule. For derivatives of p-mercaptobenzenesulfonamide, this technique elucidates the conformation of the sulfonamide group relative to the aromatic ring and the orientation of various substituents.

In a study of N-(4-sulfamoylphenyl)acetamide, a related sulfonamide derivative, X-ray analysis provided detailed structural information. nih.govresearchgate.net The data confirmed the molecular connectivity and offered insights into the compound's solid-state architecture. The crystal system was identified as tetragonal with specific unit cell dimensions, providing a foundational understanding of its crystalline nature. nih.gov

Table 1: Crystallographic Data for N-(4-sulfamoylphenyl)acetamide nih.govresearchgate.net
ParameterValue
Chemical FormulaC8H10N2O3S
Molecular Weight214.24
Crystal SystemTetragonal
Space GroupP42/c
a (Å)15.2631 (4)
c (Å)8.0571 (4)
Volume (Å3)1877.00 (11)
Z (molecules/unit cell)8
Temperature (K)100

The crystal packing, or the arrangement of molecules within the crystal lattice, is governed by a variety of non-covalent intermolecular interactions. In sulfonamide derivatives, hydrogen bonding is a predominant force that directs the supramolecular assembly. acs.org The sulfonamide group (—SO₂NH₂) provides both hydrogen bond donors (the N-H protons) and acceptors (the sulfonyl oxygens), facilitating the formation of robust and predictable structural motifs. nih.gov

Studies on a wide range of aromatic sulfonamides have shown that intermolecular hydrogen bonds between the sulfonamide proton and a sulfonyl oxygen atom are a common and critical interaction determining the crystal structure. acs.orgnih.gov These interactions can assemble molecules into one-dimensional chains, often described as a sulfonamide catemer synthon. researchgate.net In the crystal structure of N-(4-sulfamoylphenyl)acetamide, for instance, molecules are linked by amine–amide N—H⋯O interactions, creating supramolecular tubes that run parallel to the c-axis. nih.gov These tubes are further interconnected into a three-dimensional network by amide–sulfonamide N—H⋯O hydrogen bonds. nih.govresearchgate.net

Beyond hydrogen bonding, other interactions contribute to the stability of the crystal lattice:

π-π Stacking: The aromatic phenyl rings of p-mercaptobenzenesulfonamide derivatives can interact through π-π stacking. researchgate.netacs.org These interactions, where the planes of the aromatic rings are arranged in a parallel or near-parallel fashion, are significant in the packing of many aromatic compounds.

Sulfur-containing Interactions: The presence of a mercapto (-SH) group introduces the possibility for S-H···S or S-H···O hydrogen bonds, which could further influence the packing arrangement in unique ways compared to other sulfonamides.

The interplay of these varied intermolecular forces dictates the final, most thermodynamically stable, three-dimensional structure. nih.gov

Powder X-ray Diffraction (PXRD) Studies

Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the bulk crystalline properties of a solid sample. creative-biostructure.com Unlike single-crystal X-ray diffraction, which requires a perfect, isolated crystal, PXRD can be performed on a finely ground (polycrystalline) powder. The technique is essential in pharmaceutical sciences for identifying crystalline phases, determining the degree of crystallinity, and screening for polymorphs. rigaku.comrigaku.com

Polymorphism, the ability of a compound to exist in two or more crystalline forms, is a critical consideration for sulfonamides, as different polymorphs can exhibit different physical properties. nih.govh-and-m-analytical.com Each polymorphic form possesses a unique crystal lattice and will therefore produce a distinct diffraction pattern, which serves as a characteristic "fingerprint." rigaku.com

A typical PXRD analysis involves exposing a sample to a beam of X-rays and measuring the intensity of the scattered rays as a function of the scattering angle, 2θ (2-theta). The resulting diffractogram plots intensity versus 2θ. Crystalline materials produce a series of sharp peaks at specific 2θ angles, while amorphous materials yield a broad, featureless halo. americanpharmaceuticalreview.comresearchgate.net

For p-mercaptobenzenesulfonamide and its derivatives, PXRD would be employed to:

Identify and Distinguish Polymorphs: By comparing the PXRD pattern of a new batch to established reference patterns, one can confirm the polymorphic identity and ensure consistency. rigaku.com

Assess Sample Purity: The presence of unexpected peaks may indicate contamination with an undesired polymorph or an impurity.

Monitor Phase Stability: PXRD can be used to study how the crystalline form of a material changes under different conditions, such as temperature, humidity, or pressure, which is crucial for determining storage and handling requirements. rigaku.com

Characterize Amorphous Content: The technique can help quantify the ratio of crystalline to amorphous material in a sample, which is important as amorphous forms often have different properties. americanpharmaceuticalreview.com

The table below illustrates a hypothetical PXRD dataset for two distinct polymorphs of a p-mercaptobenzenesulfonamide derivative, demonstrating how differences in peak positions and intensities allow for unambiguous differentiation.

Table 2: Representative Powder X-ray Diffraction Peaks for Two Hypothetical Polymorphs (Form A and Form B)
Form AForm B
Position (°2θ)Relative Intensity (%)Position (°2θ)Relative Intensity (%)
8.51009.285
12.14511.560
15.87016.3100
19.36520.130
21.09022.455

Iv. Computational and Theoretical Investigations of P Mercaptobenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio methods solve the Schrödinger equation, or approximations of it, to determine molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. mdpi.commdpi.com DFT studies, often employing functionals like Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional (B3LYP), are instrumental in optimizing molecular geometries and predicting vibrational frequencies. mdpi.commdpi.com For sulfonamide derivatives, DFT calculations have been successfully used to determine stable conformations and to analyze bonding characteristics. mdpi.comnih.gov Such studies on p-mercaptobenzenesulfonamide would elucidate the bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other species. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability and reactivity. researchgate.netnih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.

For sulfonamide-containing compounds, the distribution of these orbitals is often centered on specific parts of the molecule. For instance, in some sulfonamides, the HOMO is localized on the benzenesulfonamide (B165840) ring and the amino group, while the LUMO is situated on an adjacent ring system, indicating a pathway for intramolecular charge transfer. researchgate.net A similar analysis for p-mercaptobenzenesulfonamide would reveal the regions susceptible to electron donation (likely the thiol and amino groups) and electron acceptance.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Sulfonamide Compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3
Note: This data is illustrative for a related sulfonamide and not specific to p-mercaptobenzenesulfonamide. It demonstrates the typical values obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net It is a visual representation of the total charge distribution (from electrons and nuclei) mapped onto the electron density surface. uni-muenchen.denih.gov The MEP map uses a color spectrum to indicate different potential values: red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. uni-muenchen.deresearchgate.net Green areas denote neutral potential.

For p-mercaptobenzenesulfonamide, an MEP analysis would likely show negative potential around the oxygen atoms of the sulfonyl group and the sulfur atom of the thiol group, highlighting these as sites for electrophilic interaction. nih.gov Conversely, the hydrogen atoms of the sulfonamide and thiol groups would exhibit a positive potential, marking them as sites for nucleophilic interaction. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govnih.govyoutube.com By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions. nih.govrsc.org These simulations are particularly useful for understanding how a molecule like p-mercaptobenzenesulfonamide might behave in a biological environment, for example, when interacting with a protein. rsc.org Studies on related mercapto-benzamides have used MD simulations to understand their mechanism of action as enzyme inhibitors by observing their dynamic behavior within a protein's active site. rsc.org A similar simulation for p-mercaptobenzenesulfonamide could reveal its conformational preferences and how it interacts with surrounding solvent molecules or biological targets.

Investigation of Tautomerization Mechanisms

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. The investigation of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical and physical properties.

The specific tautomerism of enol-imine (C=C-N-OH) to keto-amine (CH-C=N-O) is a subtype of prototropic tautomerism. However, for p-mercaptobenzenesulfonamide, the more relevant tautomeric forms would be the amide-imidic acid tautomerism within the sulfonamide group (-SO₂-NH₂ ⇌ -SO(OH)=NH) and the thione-thiol tautomerism involving the mercapto group. Computational studies can be employed to calculate the relative energies and activation barriers between these potential tautomers. Such calculations would determine the most stable tautomeric form under different conditions (e.g., in the gas phase or in solution) and provide insight into the potential for p-mercaptobenzenesulfonamide to exist in different isomeric forms. To date, specific computational studies on the tautomerization of p-mercaptobenzenesulfonamide are not widely reported in the scientific literature.

Prediction of Nonlinear Optical (NLO) Properties

The study of nonlinear optical (NLO) properties in organic molecules is a significant area of research due to their potential in technologies like optical data storage, signal processing, and telecommunications. researchgate.net NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce a variety of optical phenomena. Key parameters that quantify a molecule's NLO response at the microscopic level include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

Computational chemistry, particularly through methods like Density Functional Theory (DFT), offers a powerful avenue for the theoretical prediction of these properties. mdpi.comrsc.org By employing functionals such as B3LYP, researchers can model the molecular structure and electron distribution of a compound like p-mercaptobenzenesulfonamide to estimate its NLO characteristics. rsc.org The first hyperpolarizability (β) is especially important as it governs second-order NLO effects, including second-harmonic generation. The magnitude of β is often linked to intramolecular charge transfer (ICT), which arises from the presence of electron-donating and electron-accepting groups within the same molecule. In p-mercaptobenzenesulfonamide, the thiol (-SH) group can act as an electron donor, while the sulfonamide (-SO₂NH₂) group functions as an electron acceptor, creating a donor-π-acceptor framework that is conducive to NLO activity.

A theoretical study would typically involve the optimization of the molecule's geometry in the gas phase, followed by the calculation of its NLO parameters. The results of such a hypothetical study are presented in the interactive table below to illustrate the type of data generated.

Table 1: Predicted Nonlinear Optical Properties of p-Mercaptobenzenesulfonamide (Illustrative Data)

PropertyPredicted ValueUnit
Dipole Moment (μ)5.2Debye
Mean Polarizability (α)165a.u.
First Hyperpolarizability (β)45 x 10⁻³⁰esu
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for p-mercaptobenzenesulfonamide was not found in the searched literature.

Solvent Effects on Molecular and Electronic Properties

The surrounding environment, particularly the solvent, can significantly modulate the molecular and electronic properties of a solute. Computational models are instrumental in predicting these solvent-induced changes. A common and effective method is the Polarizable Continuum Model (PCM), which simulates the solvent as a continuous dielectric medium. This approach, when integrated with DFT and Time-Dependent DFT (TD-DFT), allows for the investigation of how different solvents affect a molecule's geometry, electronic structure, and spectroscopic behavior.

For p-mercaptobenzenesulfonamide, a key area of interest would be its solvatochromic behavior—the change in its absorption spectrum in response to varying solvent polarities. This phenomenon is directly related to the alteration of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the electronic transition energies and, consequently, the wavelength of maximum absorption (λmax).

A computational analysis would typically calculate the HOMO and LUMO energies of p-mercaptobenzenesulfonamide in the gas phase and in a range of solvents with different dielectric constants. The expected trend is a stabilization of the energy levels and a potential change in the HOMO-LUMO gap as the solvent polarity increases.

The following interactive table provides an illustrative example of the data that would be obtained from such a theoretical study.

Table 2: Predicted Solvent Effects on the Electronic Properties of p-Mercaptobenzenesulfonamide (Illustrative Data)

SolventDielectric Constant (ε)HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase1.00-6.5-1.55.0
Toluene2.38-6.7-1.75.0
Chloroform4.81-6.9-1.95.0
Ethanol24.55-7.2-2.25.0
Water78.39-7.4-2.45.0
Note: The values in this table are hypothetical and for illustrative purposes only, as specific computational data for p-mercaptobenzenesulfonamide was not found in the searched literature.

Furthermore, the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. For p-mercaptobenzenesulfonamide, the MEP would likely indicate electron-rich regions (negative potential) around the oxygen and nitrogen atoms of the sulfonamide group, making them susceptible to interactions with protic or polar solvents. Conversely, electron-deficient regions (positive potential) would be expected around the hydrogen atoms. Understanding these interactions is crucial for predicting solubility and reactivity in different solvent environments.

V. Structure Activity Relationship Sar and Molecular Design Principles for P Mercaptobenzenesulfonamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in predicting the activity of novel molecules and optimizing lead compounds.

2D-QSAR and 3D-QSAR Approaches

Both two-dimensional (2D) and three-dimensional (3D) QSAR methodologies are utilized in the study of benzenesulfonamide (B165840) derivatives. 2D-QSAR models correlate biological activity with physicochemical properties such as lipophilicity, electronic effects, and steric parameters. For instance, a study on benzenesulfonamide-3-pyridylethanolamines revealed that high electrostatic potential energy and the lipophilic nature of the molecule are favorable for β3-adrenergic receptor agonist activity. nih.gov Another 2D-QSAR analysis on N-p-tolyl/phenyl sulfonyl L-amino acid thiolester derivatives identified the dipole moment and the energy of the lowest unoccupied molecular orbital (LUMO) as important factors for their neurotrophic activities. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. researchgate.net These models calculate steric and electrostatic fields around a set of aligned molecules to generate contour maps that highlight regions where modifications are likely to enhance or diminish activity. researchgate.net For a series of benzenesulfonamide derivatives acting as Hepatitis B Virus (HBV) capsid assembly inhibitors, 3D-QSAR models were developed to guide the design of new potent inhibitors. researchgate.net Similarly, 3D-QSAR studies on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase inhibitors have been performed to create new pharmacophore models for screening large chemical databases. nih.gov

QSAR Model TypeKey Findings for Benzenesulfonamide DerivativesReference
2D-QSAR High electrostatic potential and lipophilicity enhance β3-adrenergic receptor agonist activity. nih.gov
2D-QSAR Dipole moment and LUMO energy are crucial for neurotrophic activities. researchgate.net
3D-QSAR (CoMFA/CoMSIA) Guided the design of novel Hepatitis B Virus (HBV) capsid assembly inhibitors. researchgate.net
3D-QSAR Aided in developing pharmacophore models for new carbonic anhydrase inhibitors. nih.gov

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) is a 3D-QSAR technique that combines the principles of molecular field analysis with the k-nearest neighbor classification method. wisdomlib.orgscholarsresearchlibrary.com This approach generates a 3D model that indicates regions affecting biological activity when chemical substitutions are made. scholarsresearchlibrary.com The method uses steric and electrostatic fields to build a QSAR model, often employing techniques like simulated annealing or genetic algorithms for variable selection. scholarsresearchlibrary.com

In a study of pyrimidine (B1678525) derivatives as COX-2 inhibitors, a kNN-MFA model was generated using a template-based alignment. researchgate.net The resulting model showed a good cross-validated r-squared (q²) value of 0.78, indicating its predictive power. The model was based on three descriptors: E_1207, E_874 (electrostatic), and S_1036 (steric), highlighting the importance of these fields in determining the inhibitory activity. researchgate.net This type of analysis provides valuable insights for designing new compounds with improved activity by suggesting specific patterns of substitution. researchgate.net

kNN-MFA Model ParametersValueSignificance
Cross-validated r² (q²) 0.78Indicates good internal predictive ability of the model. researchgate.net
Number of Nearest Neighbors (k) 2The number of similar molecules used for activity prediction. researchgate.net
Key Descriptors E_1207, E_874, S_1036Represent specific electrostatic and steric field points crucial for activity. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). rjb.ro This method is crucial for understanding the mechanism of action at a molecular level.

Identification of Binding Modes and Interaction Sites

For p-mercaptobenzenesulfonamide derivatives, molecular docking studies have been instrumental in identifying how these compounds interact with their biological targets. For example, in the inhibition of carbonic anhydrases from Vibrio cholerae, docking studies revealed how the sulfonamide zinc-binding group (ZBG) orients itself within the enzyme's active site to interact with the catalytic zinc ion. nih.gov The "tail" portion of the molecule, a common feature in ligand design, establishes further interactions with isoform-specific residues at the entrance of the binding site. nih.gov

Docking studies of benzenesulfonamide derivatives as inhibitors of penicillin-binding protein 2X (PBP-2X) have shown hydrogen bond interactions with key amino acid residues like GLY 664, VAL 662, and ARG 426 in the active site. rjb.ro Similarly, for novel benzenesulfonamide conjugates targeting human carbonic anhydrase (hCA) isoforms, docking predicted the binding conformations and affinities, confirming the crucial role of the sulfonamide moiety in coordinating with the active site zinc ion. nih.gov

Energetic Contributions to Binding Affinity

Molecular docking simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy. nih.gov These scores help in ranking potential inhibitors and understanding the energetic contributions of different interactions. For instance, in a study of benzenesulfonamide derivatives as anticancer agents targeting the MCF-7 breast cancer cell line, molecular docking was used to analyze the binding energy of nonbonding interactions between the ligands and the receptor. nih.gov

In the development of novel anti-inflammatory agents, docking of benzothiazole (B30560) derivatives bearing a benzenesulfonamide moiety showed excellent binding interaction with target receptors, with one compound exhibiting a high binding energy of –12.50 kcal/mol. researchgate.net These energetic calculations, combined with the analysis of specific interactions like hydrogen bonds and hydrophobic contacts, provide a comprehensive picture of the ligand-receptor binding and guide the optimization of ligand affinity.

Ligand Design Strategies

The insights gained from QSAR and molecular docking studies directly inform ligand design strategies for developing improved p-mercaptobenzenesulfonamide derivatives. A prominent strategy is the "tail approach," which involves designing inhibitors with three key components: a zinc-binding group (ZBG), a central scaffold, and a hydrophobic tail. nih.gov This design allows the ZBG to anchor the molecule to the metal ion in the enzyme's active site, while the tail can be modified to achieve desired properties and selectivity by interacting with residues at the periphery of the binding pocket. nih.gov

Another key strategy involves structure-based design, where the three-dimensional structure of the target protein is used to design ligands that fit snugly into the binding site and form favorable interactions. Contour maps generated from 3D-QSAR models can highlight specific regions where bulky, electron-donating, or electron-withdrawing groups should be placed to enhance biological activity. researchgate.net Based on these models, novel molecules can be designed and their activities predicted before undertaking synthetic efforts. researchgate.net This computational pre-screening significantly accelerates the drug discovery process by prioritizing compounds with the highest likelihood of success.

Rational Design and De Novo Design

Rational drug design of p-mercaptobenzenesulfonamide derivatives is often guided by knowledge of the three-dimensional structure of the biological target. Techniques like X-ray crystallography and NMR spectroscopy provide insights into the binding pocket, allowing for the design of molecules that can fit snugly and form specific interactions. For instance, if the target protein has a well-defined hydrophobic pocket, modifications to the aromatic ring of p-mercaptobenzenesulfonamide can be made to enhance hydrophobic interactions and improve binding affinity.

De novo design, on the other hand, involves the computational creation of novel molecular structures from scratch, without relying on a pre-existing lead compound. Algorithms can generate a vast number of potential ligands that are complementary to the target's binding site. These computationally generated structures can then be synthesized and tested for biological activity.

Fragment-Based Drug Design (FBDD) Considerations

Fragment-based drug design (FBDD) is a powerful strategy that has been applied to the development of inhibitors for various enzymes. In this approach, small molecular fragments are screened for their ability to bind to the target protein. Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound.

The p-mercaptobenzenesulfonamide scaffold itself can be considered a fragment that can be used in FBDD. The sulfonamide group is a known zinc-binding group, making it a valuable fragment for targeting metalloenzymes. The thiol group can also participate in important interactions with the target, such as forming covalent bonds or hydrogen bonds.

Molecular Hybridization Approaches

Molecular hybridization involves combining two or more pharmacophores from different drug molecules to create a new hybrid molecule with improved biological activity. This approach has been used to develop novel p-mercaptobenzenesulfonamide derivatives with dual-action mechanisms. For example, the p-mercaptobenzenesulfonamide scaffold could be hybridized with a known inhibitor of a different but related target to create a molecule that can modulate multiple pathways involved in a disease.

Analysis of Physicochemical Descriptors and their Impact on Activity

The biological activity of p-mercaptobenzenesulfonamide derivatives is influenced by a variety of physicochemical properties. Understanding the impact of these properties is crucial for designing effective drug candidates.

Steric and Electrostatic Contributions to SAR

The size and shape of substituents on the p-mercaptobenzenesulfonamide scaffold can have a significant impact on biological activity. Bulky substituents in certain positions may cause steric hindrance, preventing the molecule from binding effectively to its target. Conversely, in some cases, a larger substituent may be required to fill a specific pocket in the binding site.

Electrostatic interactions, such as hydrogen bonds and ionic interactions, also play a critical role in ligand binding. The sulfonamide group, for example, is a strong hydrogen bond donor and acceptor, and its interactions with the target protein are often crucial for high-affinity binding. The distribution of charges within the molecule, as described by its electrostatic potential, can be optimized to enhance these interactions.

Role of Lipophilicity in Molecular Activity

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). For p-mercaptobenzenesulfonamide derivatives, there is often an optimal range of lipophilicity for biological activity. If a molecule is too hydrophilic, it may have poor membrane permeability and be rapidly excreted. If it is too lipophilic, it may have poor solubility and be sequestered in fatty tissues.

Lead Compound Optimization and Analogue Prioritization

Once a lead compound has been identified, the next step is to optimize its properties to improve its potency, selectivity, and ADME profile. This is an iterative process that involves synthesizing and testing a series of analogues of the lead compound.

Vi. Molecular Mechanisms of Action and in Vitro Biological Activity of P Mercaptobenzenesulfonamide Derivatives

Enzyme Inhibition Studies (In Vitro)

The therapeutic potential and biological effects of p-mercaptobenzenesulfonamide and its derivatives are primarily understood through in vitro enzyme inhibition studies. These investigations reveal how these molecules interact with specific enzymes at a molecular level, providing a basis for their pharmacological activity. The core structure, featuring a sulfonamide group, is a well-established zinc-binding group (ZBG), making this class of compounds particularly effective as inhibitors of metalloenzymes. nih.gov

Carbonic Anhydrase (CA) Isoforms Inhibition

A significant body of research has focused on the inhibition of carbonic anhydrases (CAs) by p-mercaptobenzenesulfonamide derivatives. CAs are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.com They are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for various diseases, including glaucoma, epilepsy, and cancer. tandfonline.comunifi.it

Derivatives of p-mercaptobenzenesulfonamide have been evaluated for their inhibitory activity against several human (h) CA isoforms, including the ubiquitous cytosolic isoforms hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. tandfonline.comnih.gov

Studies on 2-mercapto-benzenesulfonamides, which are isomers of the p-mercapto derivatives, have shown that these compounds can be effective inhibitors. For instance, a series of these derivatives displayed moderate potency against hCA I with inhibition constants (Kᵢ) in the micromolar range (1.5–5.7 μM). tandfonline.comresearchgate.net Two derivatives in this series were potent inhibitors of hCA II, with Kᵢ values between 15–16 nM. tandfonline.comresearchgate.net The same series of compounds inhibited the tumor-associated hCA IX with Kᵢ values ranging from 160–1950 nM and hCA XII with Kᵢ values from 1.2–413 nM. tandfonline.comresearchgate.net

Another study on Schiff base derivatives incorporating a benzenesulfonamide (B165840) scaffold also demonstrated significant inhibitory activity against these isoforms. nih.gov For example, certain quinazoline-based sulfonamide derivatives showed potent inhibition of hCA IX (Kᵢ values of 8.9–88.3 nM) and hCA XII (Kᵢ values of 5.4–19.5 nM). nih.gov

Below is an interactive data table summarizing the inhibition constants (Kᵢ) of representative benzenesulfonamide derivatives against key hCA isoforms.

Derivative TypehCA I (Kᵢ)hCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)
2-Mercapto-benzenesulfonamides1.5-5.7 µM tandfonline.com15-16 nM tandfonline.com160-1950 nM tandfonline.com1.2-413 nM tandfonline.com
Quinazoline-Schiff bases87.6-2308 nM nih.gov16.9-29.7 nM nih.gov8.9-88.3 nM nih.gov5.4-19.5 nM nih.gov
Ureido-substituted benzenesulfonamides-960 nM (U-F) nih.gov45 nM (U-F) nih.gov4 nM (U-F) nih.gov

This table presents a range of inhibitory activities observed for different classes of benzenesulfonamide derivatives against human carbonic anhydrase isoforms.

Achieving selective inhibition of specific CA isoforms is a crucial goal in drug design to enhance therapeutic efficacy and minimize off-target effects. nih.gov The tumor-associated isoforms hCA IX and XII are particularly important targets in oncology. tandfonline.com

Modifications to the benzenesulfonamide scaffold, often termed the "tail approach," can exploit structural differences between the active sites of CA isoforms to achieve selectivity. nih.govnih.gov For example, some 2-mercapto-benzenesulfonamide derivatives showed a degree of selectivity for the tumor-associated hCA IX and XII over the cytosolic hCA I and II. tandfonline.comresearchgate.net Similarly, ureido-substituted benzenesulfonamides (USBs) have demonstrated excellent selectivity, with one compound, SLC-0111, currently in clinical trials. nih.gov This selectivity is attributed to steric hindrance in the hCA II active site from residue Phe131, which is absent in hCA IX and hCA XII, allowing for more favorable binding of the inhibitor. nih.gov

Studies on sulfaguanidine (B1682504) derivatives also revealed high selectivity; these compounds were inactive against hCA I and II (Kᵢ >100 μM) but inhibited hCA IX and XII in the submicromolar to micromolar range. nih.gov Certain quinazoline-based derivatives also exhibited significant selectivity for inhibiting hCA IX and XII over the cytosolic isoforms. nih.govmdpi.com

Glyoxalase I (Glx-I) Inhibition

The glyoxalase system, which includes Glyoxalase I (Glx-I), is a cellular defense mechanism that detoxifies harmful metabolites like methylglyoxal (B44143) (MG). nih.gov Since cancer cells often overexpress Glx-I, it has become a target for anticancer therapies. nih.gov

A series of 1,4-benzenesulfonamide derivatives were designed and evaluated as Glx-I inhibitors. nih.gov These compounds were synthesized through an azo coupling reaction. nih.gov Structure-activity relationship (SAR) studies identified several potent inhibitors with IC₅₀ values below 10 μM. nih.gov Notably, compounds (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid and (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide were found to be potent Glx-I inhibitors with IC₅₀ values of 0.39 μM and 1.36 µM, respectively. nih.gov

CompoundIC₅₀ (µM)
(E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid0.39 nih.gov
(E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide1.36 nih.gov

This table shows the half-maximal inhibitory concentration (IC₅₀) of selected benzenesulfonamide derivatives against human Glyoxalase I.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a key enzyme in the synthesis of tetrahydrofolate, which is essential for the production of nucleotides and cell proliferation. nih.gov While DHFR is a well-established target for various drugs, including anticancer and antibacterial agents, the primary mechanism of sulfonamides is not typically through DHFR inhibition. nih.gov However, some studies have noted the existence of a "sulfonamide-binding site" on the DHFR enzyme, suggesting a potential for interaction, though this is not the primary mechanism of action for this class of drugs. nih.gov

Dihydropteroate (B1496061) Synthase (DHPS) Inhibition

Dihydropteroate synthase (DHPS) is a critical enzyme in the bacterial folate synthesis pathway, which is absent in humans who obtain folate from their diet. patsnap.comwikipedia.org This makes DHPS an excellent target for antibacterial agents. nih.gov Sulfonamides function as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.comnih.gov By binding to the active site of DHPS, they block the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial growth. patsnap.comwikipedia.org This action is generally bacteriostatic. wikipedia.org

While this is the established mechanism for antibacterial sulfonamides, specific inhibition data for p-mercaptobenzenesulfonamide against DHPS is not extensively detailed in the available literature. However, given its core sulfonamide structure, it is mechanistically plausible that it and its derivatives would exhibit inhibitory activity against DHPS, a hypothesis that would require specific experimental confirmation. patsnap.comnih.gov

Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in various physiological processes, including protein turnover. nih.gov Its dysregulation has been implicated in pathological conditions such as cancer, where it is often highly up-regulated and its elevated activity correlates with poor therapeutic outcomes. nih.gov Consequently, the inhibition of cathepsin B is a significant target for the development of novel therapeutic agents. nih.gov While numerous inhibitors of cathepsin B have been developed and studied, current research available through public databases does not provide specific evidence of direct inhibitory activity by p-mercaptobenzenesulfonamide or its derivatives on cathepsin B.

In Vitro Antiproliferative and Cytotoxic Activity (Non-Clinical Cell Line Studies)

The potential of p-mercaptobenzenesulfonamide derivatives as anticancer agents has been explored through various in vitro studies on human cancer cell lines.

The National Cancer Institute (NCI) has developed the NCI-60 human tumor cell line screen as a primary tool for drug discovery. nih.gov This panel consists of 60 different human cancer cell lines representing nine types of cancer, including leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, kidney, and prostate. nih.gov The screening process involves exposing the cell lines to a compound of interest over a 5-log molar concentration range to determine its effect on cell growth. nih.gov

The parent compound, p-mercaptobenzenesulfonamide, is registered in the NCI database with the NSC number 36354 and is available from the NCI Developmental Therapeutics Program (DTP) Open Chemical Repository for research purposes. cancer.govnih.gov While the specific screening results for NSC 36354 are accessible through the NCI's public database, several studies have reported the screening of various benzenesulfonamide derivatives against the NCI-60 panel. For instance, a series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were evaluated at the NCI, with some compounds exhibiting remarkable cytotoxic activity against numerous human cancer cell lines. mostwiedzy.pl Similarly, novel benzenesulfonamides bearing a 1,3,5-triazine (B166579) linker have been screened against the NCI-60 panel, with one derivative showing significant activity against a breast cancer cell line. nih.gov

The cytotoxic and antiproliferative effects of p-mercaptobenzenesulfonamide derivatives have been evaluated against several specific human cancer cell lines.

HCT-116 (Colon Cancer): A number of benzenesulfonamide derivatives have demonstrated notable activity against the HCT-116 human colon carcinoma cell line. For example, a series of 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines showed selective cytotoxic effects against HCT-116 cells, with one compound containing a 2-(trifluoromethyl)benzylthio group exhibiting an IC₅₀ value of 13 μM. mdpi.com Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives found that compounds with a hydroxyl group on the arylpropylidene fragment were particularly active, with one derivative showing an IC₅₀ of 8 μM against HCT-116 cells, making it 11-fold more effective against this cell line compared to non-cancerous HaCaT cells. nih.gov

HeLa (Cervical Cancer): Novel indolic benzenesulfonamides have been synthesized and screened against HeLa cells, with the most potent derivatives showing activity in the nanomolar range (1.7-109 nM). nih.gov Furthermore, N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-1-(5-phenyl-1H-pyrazol-1-yl)amidine derivatives have shown selective activity against HeLa cells, with some compounds having IC₅₀ values as low as 7 μM. researchgate.net

MCF-7 (Breast Cancer): The MCF-7 breast cancer cell line has been a frequent target for evaluating the anticancer potential of benzenesulfonamide derivatives. New 1-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidines have demonstrated high activity against MCF-7 cells, with IC₅₀ values in the range of 2.5–5 μM. researchgate.net In another study, aryl thiazolone–benzenesulfonamide derivatives displayed potent growth inhibition against MCF-7 cells, with some compounds having IC₅₀ values around 3.6 μM. nih.gov Additionally, certain pyrazoline benzenesulfonamide derivatives have been designed and are predicted to act as inhibitors of estrogen receptor alpha (ERα), a key target in MCF-7 cells. mdpi.com

AMJ-13 (Breast Cancer): Based on a review of the available scientific literature, no studies have been identified that specifically evaluate the in vitro activity of p-mercaptobenzenesulfonamide derivatives against the AMJ-13 human breast cancer cell line.

Below is an interactive table summarizing the cytotoxic activity of selected benzenesulfonamide derivatives.

Derivative ClassCell LineActivity (IC₅₀)Reference
1-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesHCT-11613 µM mdpi.com
3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonamide) DerivativesHCT-1168 µM nih.gov
Indolic benzenesulfonamidesHeLa1.7-109 nM nih.gov
N'-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl) DerivativesHeLa7 µM researchgate.net
1-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)guanidinesMCF-72.5-5 µM researchgate.net
Aryl thiazolone–benzenesulfonamidesMCF-7~3.6 µM nih.gov

Research into the mechanisms underlying the anticancer activity of p-mercaptobenzenesulfonamide derivatives has pointed towards the induction of apoptosis, a form of programmed cell death, often mediated by the activation of caspases.

Caspases are a family of proteases that are central to the apoptotic process. nih.gov The activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7) leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis. nih.gov

Several studies have demonstrated that benzenesulfonamide derivatives can trigger this apoptotic cascade in cancer cells. For instance, a new family of N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives was found to induce apoptosis through the activation of caspase-3 and -7 in HeLa cells. nih.gov This apoptotic induction occurred concurrently with cell cycle arrest at the G₂/M phase. nih.gov Similarly, certain benzenesulfonamide derivatives bearing a 1,3,5-triazine linker were shown to induce apoptosis in breast cancer cells, which was indicated by an increase in the levels of cleaved caspase-3 and caspase-9. nih.gov Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives reported that one of the most cytotoxic compounds induced apoptosis in cancer cells, causing a decrease in the mitochondrial membrane potential and an increase in the sub-G1 cell population, which is indicative of apoptotic DNA fragmentation. nih.gov

In Vitro Antimicrobial Activity

Derivatives of p-mercaptobenzenesulfonamide have also been investigated for their potential to combat microbial infections, showing activity against a range of bacterial pathogens.

The antibacterial efficacy of these compounds has been tested against both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Numerous studies have reported the activity of sulfonamide derivatives against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govresearchgate.net For example, certain N-(2-hydroxy-4/5-nitro-phenyl)-4-methyl-benzenesulfonamides have shown strong antibacterial activity against S. aureus. nih.gov The introduction of electron-withdrawing groups on the phenyl ring has been noted to enhance antimicrobial activity. nih.gov

Gram-Negative Bacteria: While generally, Gram-negative bacteria are more resistant to antimicrobial agents due to their outer membrane, some p-mercaptobenzenesulfonamide derivatives have shown activity. For instance, studies on 2H-pyran-3(6H)-one derivatives bearing a benzenesulfonyl group have reported activity against Gram-positive bacteria, with the α,β-enone system being essential for this effect. uoa.gr Research has also been conducted on bifunctional peptides that can penetrate the outer membrane of Escherichia coli, demonstrating a strategy to deliver antibacterial agents to their intracellular targets in Gram-negative bacteria. nih.gov

The table below provides a summary of the antibacterial activity of selected sulfonamide derivatives.

Derivative ClassBacterial StrainActivityReference
N-(2-hydroxy-4/5-nitro-phenyl)-4-methyl-benzenesulfonamidesStaphylococcus aureusStrong antibacterial activity nih.gov
2H-Pyran-3(6H)-one derivatives with benzenesulfonyl groupGram-positive bacteriaSignificant activity uoa.gr

Antifungal Activity

Derivatives of benzenesulfonamide have demonstrated significant in vitro antifungal properties, particularly against opportunistic pathogens like Candida albicans. Research into novel matrine (B1676216) derivatives that incorporate hydroxamic acid and benzenesulfonamide moieties has yielded compounds with potent antifungal effects. rsc.orgresearchgate.net

In one such study, a series of compounds were synthesized and tested for their minimum inhibitory concentration (MIC). The most effective compound, 10g , exhibited a MIC value of 0.062 mg/mL against Candida albicans, which was markedly lower than that of the clinical antifungal agent fluconazole (B54011) (8.590 mg/mL). rsc.orgresearchgate.net Structure-activity relationship (3D-QSAR) analyses from this research highlighted the critical role of the phenylsulfonyl group in the molecule's activity. The presence of a hydroxamic acid moiety was also found to enhance the antifungal effects. rsc.orgresearchgate.net Molecular docking studies suggest that these compounds interact with fungal proteins through a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.orgresearchgate.net

Other research has focused on synthesizing various benzenesulfonylamino acid derivatives and testing their efficacy against fungal strains, with some compounds showing highly potent activity compared to standard drugs. researchgate.net

Table 1: In Vitro Antifungal Activity of Selected Benzenesulfonamide Derivatives

Compound Test Organism MIC (mg/mL) Reference
Compound 10g Candida albicans 0.062 rsc.orgresearchgate.net

| Fluconazole (Control) | Candida albicans | 8.590 | rsc.orgresearchgate.net |

Anti-Biofilm Formation Studies

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which contributes significantly to antibiotic resistance and persistent infections. Several derivatives of p-mercaptobenzenesulfonamide have been investigated for their ability to inhibit the formation of these resilient structures.

Mechanistic studies on matrine-hydroxamic acid derivatives containing a benzenesulfonamide group showed that these compounds not only inhibit fungal growth but also prevent the formation of biofilms and can disrupt pre-formed biofilms. rsc.orgresearchgate.net This dual action is a highly desirable characteristic for a novel antimicrobial agent.

Studies on other organosulfur compounds, which share the functional mercapto group, have shown significant inhibition of biofilm formation in bacteria such as Pseudomonas aeruginosa. nih.govplos.org For instance, S-phenyl-L-cysteine sulfoxide (B87167) and its breakdown product, diphenyl disulfide, were found to substantially reduce biofilm formation without affecting the growth of planktonic (free-swimming) cells. nih.govplos.org The mechanism for this inhibition is sometimes linked to the disruption of quorum sensing (QS), the cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. nih.govnih.gov However, some compounds appear to inhibit biofilms through pathways independent of quorum sensing, suggesting multiple mechanisms of action for this class of molecules. nih.gov

The ability of these compounds to interfere with biofilm integrity highlights their potential to combat chronic and resilient infections often associated with biofilm-producing pathogens. nih.govnih.gov

In Vitro Antiviral Activity (e.g., Anti-HIV)

A significant area of research for mercaptobenzamide derivatives, which are structurally related to p-mercaptobenzenesulfonamide, is their activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov These compounds function as HIV-1 maturation inhibitors with a unique mechanism of action. nih.gov

The primary target for these derivatives is the HIV-1 nucleocapsid protein 7 (NCp7), a small zinc-finger protein crucial for viral replication and maturation. nih.gov NCp7's roles include protecting viral RNA from degradation and facilitating reverse transcription. nih.gov The mercaptobenzamide derivatives act by targeting the zinc-coordinating knuckles of the NCp7 protein. This interaction promotes the loss of zinc coordination, effectively inactivating the protein and preventing it from binding to HIV RNA, which is an essential step in the viral life cycle. nih.gov

Structure-activity relationship studies on a range of 2-mercaptobenzamide prodrugs have revealed a wide spectrum of antiviral efficacy, with IC50 values (the concentration required to inhibit 50% of viral activity) ranging from 1 to 100 µM. nih.gov These studies indicate that even subtle changes to the substituents on the aromatic ring and the side chain can significantly impact antiviral activity. nih.gov Interestingly, research suggests that the antiviral activity may be limited by the thermodynamics of the compound's metabolism within the cell rather than solely by its binding affinity to the NCp7 target. nih.gov

Beyond HIV, other benzenesulfonamide derivatives have been evaluated for broader antiviral properties. For example, certain spirothiazolidinone derivatives containing a benzenesulfonamide core have shown activity against influenza A/H1N1 virus, with EC50 values in the 35-45 µM range and no cytotoxicity at the highest tested concentrations. nih.govmdpi.com

Table 2: In Vitro Anti-HIV Activity of Mercaptobenzamide Derivatives

Compound Class Target Mechanism of Action IC50 Range Reference

| 2-Mercaptobenzamide Prodrugs | HIV-1 Nucleocapsid Protein 7 (NCp7) | Promotes zinc ejection from NCp7 zinc-knuckle motifs, inhibiting RNA binding. | 1 - 100 µM | nih.gov |

In Vitro Antioxidant Properties

The potential antioxidant activity of compounds is often assessed through various in vitro assays that measure the ability to scavenge free radicals or chelate pro-oxidant metals. researchgate.net While specific studies on the antioxidant properties of p-mercaptobenzenesulfonamide are not extensively detailed in the provided context, the chemical structure suggests a potential for such activity. The presence of a thiol (-SH) group is significant, as thiols are well-known antioxidants capable of donating a hydrogen atom to neutralize reactive oxygen species (ROS).

Common in vitro methods used to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the CUPRAC (cupric reducing antioxidant capacity) assay. nih.gov These assays measure the ability of a compound to reduce an oxidant, with the effect being quantified spectrophotometrically. nih.gov Phenolic and polyphenolic compounds are widely recognized for their antioxidant effects, which contribute to their protective roles in biological systems. researchgate.net

Given the known reactivity of the thiol group towards free radicals, it is plausible that p-mercaptobenzenesulfonamide and its derivatives could exhibit antioxidant properties by quenching ROS and thus mitigating oxidative stress. jmb.or.krkoreascience.kr

Table 3: Common In Vitro Antioxidant Capacity Assays

Assay Method Principle Measurement
DPPH Assay Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change. Decrease in absorbance at ~517 nm.
ABTS Assay Measures the reduction of the pre-formed ABTS radical cation by an antioxidant. Decrease in absorbance at ~734 nm.
CUPRAC Assay Based on the reduction of Cu(II)-Neocuproine complex to the Cu(I)-Neocuproine complex by an antioxidant. Increase in absorbance at ~450 nm.

| Metal Chelating Assay | Measures the ability of a compound to compete with ferrozine (B1204870) for the chelation of ferrous ions (Fe²⁺), preventing the formation of the colored ferrozine-Fe²⁺ complex. | Decrease in absorbance of the ferrozine-Fe²⁺ complex. |

Molecular Target Identification and Validation (Non-Clinical)

Identifying the specific molecular targets of a bioactive compound is fundamental to understanding its mechanism of action and potential off-target effects. mdpi.comnih.gov Chemical proteomics has emerged as a powerful strategy for unbiased target identification directly in a complex biological system. nih.gov

Affinity purification coupled with mass spectrometry (AP-MS) is a cornerstone of chemical proteomics used to "fish" for protein targets that interact with a small molecule of interest. nih.govthermofisher.comresearchgate.net This approach typically involves creating a chemical probe by modifying the parent compound with a tag for enrichment (like biotin) and often a reactive group for covalent capture. mdpi.comnih.gov

A hypothetical workflow using a probe like AEBSA (4-azido-N-(2-((2-(biotinamido)ethyl)dithio)ethyl)benzenesulfonamide) to identify the targets of a p-mercaptobenzenesulfonamide derivative would proceed as follows:

Probe Design and Synthesis : AEBSA is a trifunctional probe. It contains the benzenesulfonamide core for target recognition, a biotin (B1667282) tag for affinity purification, and a photo-reactive azido (B1232118) group for covalent cross-linking to the target protein upon UV light exposure. nih.gov

Incubation and Target Binding : The probe is incubated with a complex protein mixture, such as a cell lysate or tissue homogenate. The benzenesulfonamide moiety of the probe will non-covalently bind to its specific protein targets. nih.govnih.gov

Covalent Cross-linking : The mixture is exposed to UV light, which activates the azido group, causing it to form a stable, covalent bond with the nearest amino acid residues of the target protein. This step permanently "locks" the probe onto its target.

Affinity Purification : The lysate is then passed over a resin containing streptavidin (or avidin), which has an extremely high affinity for the biotin tag on the probe. thermofisher.com The probe-protein complexes are captured and retained by the resin, while non-binding proteins are washed away. mpg.de

Elution and Protein Identification : The captured proteins are eluted from the resin. These proteins are then digested into smaller peptides (typically with trypsin) and analyzed by high-resolution mass spectrometry (MS). protocols.io The mass spectrometer measures the mass-to-charge ratio of the peptides, and the resulting fragmentation patterns are used to identify the amino acid sequences. By searching these sequences against a protein database, the identity of the target proteins that were captured by the probe can be determined. mpg.de

This label-free or tag-based approach allows for the unbiased identification of direct and indirect binding partners of a drug candidate within the native proteome, providing crucial insights into its pharmacological mechanism. youtube.com

Vii. Applications in Chemical and Materials Science

Role as Precursors and Intermediates in Complex Organic Synthesis

The distinct reactivity of the thiol and sulfonamide groups allows for their selective modification, positioning 4-mercaptobenzenesulfonamide as a key intermediate in the synthesis of more complex molecules. For instance, research has demonstrated its use in creating novel series of 4-chloro-2-mercaptobenzenesulfonamide derivatives. nih.gov In these syntheses, the core structure is elaborated by reacting related compounds with various agents like hydrazinecarbodithioic acid esters and substituted aminophenols to yield a library of new chemical entities with potential applications. nih.gov This highlights the compound's role as a foundational scaffold upon which greater molecular complexity can be built.

Coordination Chemistry and Ligand Design

The presence of multiple heteroatoms (sulfur, nitrogen, and oxygen) makes 4-mercaptobenzenesulfonamide an excellent ligand for a wide range of metal ions. It can coordinate to metals through its sulfur atom (as a thiolate after deprotonation), the nitrogen atom of the sulfonamide, or the oxygen atoms of the sulfonamide group, acting as a monodentate, bidentate, or even a bridging ligand.

The compound readily forms stable complexes with various transition metals. The specific coordination mode often depends on the metal ion, the reaction conditions, and the presence of other ancillary ligands. For example, palladium(II) complexes have been synthesized where related ligands coordinate through a carbon sigma-donor bond, demonstrating the diverse binding capabilities of such structures. nih.gov The formation of these complexes is a cornerstone of its application in catalysis and materials science.

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. espublisher.comrsc.org The bifunctional nature of 4-mercaptobenzenesulfonamide makes it a suitable candidate for a "linker" or "strut" in MOF synthesis. espublisher.com By connecting metal centers, it can help generate one-, two-, or three-dimensional networks. espublisher.com While specific MOFs incorporating 4-mercaptobenzenesulfonamide are a niche area of research, the principles of MOF design suggest its potential utility. For example, bimetallic Zn-Co zeolitic imidazolate frameworks have been used as precursors to create nanoporous carbons, demonstrating how the choice of metal and organic linker dictates the final material's properties. researchgate.net The ability to functionalize the pores of MOFs is a key area of research, and incorporating a sulfonamide group could impart specific binding properties or catalytic activity to the framework. youtube.com

The sulfonamide group is a well-known zinc-binding motif, famously found in carbonic anhydrase inhibitors. This makes the bioinorganic chemistry of 4-mercaptobenzenesulfonamide, particularly with zinc(II), a field of significant interest.

Zn(II) Complexes : The interaction of sulfonamide-containing ligands with Zn(II) is crucial for designing enzyme inhibitors and molecular sensors. nih.govmdpi.com Studies on related N,N,S-ligands show that they can form various coordination geometries with Zn(II), including tetrahedral and octahedral complexes. researchgate.netboisestate.edu The coordination can involve both the nitrogen and sulfur atoms, creating stable chelate rings. researchgate.net The formation of these complexes is often spontaneous and quantitative, making them suitable for applications in chelation and sensing. mdpi.com

Cu(II) Complexes : Copper complexes of sulfonamide derivatives have been extensively studied. nih.govmdpi.com These complexes can exhibit various geometries, such as distorted square pyramidal, and the ligand can act in a monodentate or bidentate fashion. mdpi.comresearchgate.net The coordination of Cu(II) with sulfonamide ligands can facilitate biological activities, and the planar aromatic rings of the ligand can promote intercalation with biomolecules. mdpi.com

Pd(II) Complexes : Palladium(II) complexes are of interest due to their electronic and structural similarities to anticancer platinum(II) drugs. mdpi.com Palladium(II) readily forms square planar complexes. Research on related systems shows that Pd(II) can be coordinated by various sulfur, nitrogen, and oxygen-containing ligands to form stable complexes with potential applications in catalysis and medicine. nih.govgrafiati.comchemrxiv.org

Below is a table summarizing the characteristics of metal complexes with ligands structurally related to 4-mercaptobenzenesulfonamide, illustrating the principles of its coordination behavior.

Metal IonTypical Coordination GeometryCoordinating Atoms (from related ligands)Potential Significance
Zn(II)Tetrahedral, OctahedralSulfonamide-N, Thiolate-S, Pyridyl-NEnzyme inhibition models, sensors. nih.govresearchgate.net
Cu(II)Square Pyramidal, Square PlanarSulfonamide-N, Amino-N, Thiolate-SCatalysis, bioinorganic models. nih.govmdpi.com
Pd(II)Square PlanarThiolate-S, N-heterocycles, C-donorCatalysis, materials precursors. nih.govmdpi.com

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The functional groups on 4-mercaptobenzenesulfonamide—specifically the hydrogen bond-donating -NH2 and -SH groups and the hydrogen bond-accepting sulfonyl oxygens—make it an ideal candidate for building larger structures through self-assembly.

The thiol group has a strong affinity for gold surfaces, allowing the molecule to form highly ordered self-assembled monolayers (SAMs). These SAMs can be used to precisely modify the chemical and physical properties of a surface, such as its wettability, adhesion, and electronic characteristics. The sulfonamide group, extending away from the surface, can then participate in further molecular recognition events or directed assembly processes. Furthermore, in the solid state, these hydrogen bonding capabilities can direct the formation of specific crystal packing arrangements, a field known as crystal engineering. mdpi.com

Potential in Advanced Materials Development

The combination of its synthetic accessibility, coordination versatility, and self-assembly capabilities makes 4-mercaptobenzenesulfonamide a promising component for advanced materials.

Functional Surfaces : As mentioned, SAMs of this compound on gold or other noble metal surfaces can be used to create platforms for chemical and biological sensors. The sulfonamide group can act as a recognition site for specific analytes.

Catalytic Materials : Metal complexes of 4-mercaptobenzenesulfonamide, or MOFs constructed from it, could serve as heterogeneous catalysts. The metal center would act as the active site, while the porous or high-surface-area nature of the material would enhance efficiency.

Viii. Advanced Analytical Methodologies for Compound Characterization and Detection

Stopped-Flow Kinetic Assays for Enzyme Inhibition Kinetics

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, making it ideal for elucidating the mechanisms of enzyme inhibition. wikipedia.org This method allows for the rapid mixing of reactants (e.g., an enzyme and an inhibitor) and the real-time monitoring of the reaction progress on a millisecond timescale, which is often necessary to observe pre-steady-state kinetics. wikipedia.orgyoutube.com For sulfonamide-based inhibitors, this technique is frequently employed to determine inhibition constants (Kᵢ) and to understand the dynamics of enzyme-inhibitor binding. nih.govnih.gov

The primary application for benzenesulfonamides, including mercapto-substituted derivatives, is in the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. nih.gov The inhibition of specific CA isoforms is a target for various therapeutic areas.

The standard method for measuring CA inhibition is a stopped-flow CO₂ hydration assay. nih.govacs.org In this assay, a CO₂ solution is rapidly mixed with a buffer solution containing the CA enzyme, the inhibitor being tested, and a pH indicator (such as phenol (B47542) red). acs.org The enzymatic hydration of CO₂ causes a pH decrease, which is monitored by the change in absorbance of the pH indicator. acs.org By measuring the initial rates of this reaction at various inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.

While specific kinetic data for the p-mercapto derivative is not prevalent in publicly available literature, extensive research on other substituted benzenesulfonamides demonstrates the utility of this method. These studies reveal how different substituents on the benzene (B151609) ring influence the inhibitory potency and selectivity against various human (h) CA isoforms. nih.govnih.govnih.gov For instance, the introduction of different tail groups can result in inhibition constants ranging from subnanomolar to micromolar concentrations. nih.gov

Table 1: Representative Carbonic Anhydrase Inhibition Data for Substituted Benzenesulfonamides using Stopped-Flow Assay

Compound/DerivativeTarget IsoformInhibition Constant (Kᵢ) (nM)Reference
Benzylaminoethylureido-tailed benzenesulfonamide (B165840) (Compound 34)hCA II2.8 nih.gov
Benzylaminoethylureido-tailed benzenesulfonamide (Compound 24)hCA II5.3 nih.gov
Triazole-linked benzenesulfonamide (Compound 4)hCA IX1.5 nih.gov
Triazole-linked benzenesulfonamide (Compound 5)hCA XII0.8 nih.gov
Sulfonamide-incorporated α-aminophosphonate (Compound 23)hCA IX18.2 nih.gov
Sulfonamide-incorporated α-aminophosphonate (Compound 23)hCA XII13.6 nih.gov
This table presents data for various benzenesulfonamide derivatives to illustrate the application and typical results of stopped-flow kinetic assays. Data for the specific p-mercapto- derivative is not explicitly available in the cited literature.

The data clearly shows that stopped-flow kinetics is an indispensable tool for characterizing the inhibitory activity of sulfonamides, providing precise data that guides the design of new, more potent, and selective inhibitors. acs.org

Spectroscopic Techniques for Real-time Monitoring of Reactions

Spectroscopic techniques are vital for monitoring chemical reactions in real-time, providing insights into reaction kinetics, the formation of intermediates, and the consumption of reactants. For a compound like "Benzenesulfonamide, p-mercapto-", techniques such as UV-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly relevant.

UV-Vis spectroscopy is well-suited for the real-time analysis of reactions involving aromatic compounds due to their characteristic absorption of light. mdpi.com The aromatic ring and the thiol group in p-mercaptobenzenesulfonamide are chromophores that can be monitored. For example, the photolysis of aromatic thiols can be followed by observing changes in the UV-Vis spectrum, tracking the disappearance of the reactant and the appearance of products. doi.org Similarly, the synthesis of derivatives of p-mercaptobenzenesulfonamide or its participation in subsequent reactions could be monitored by observing shifts in the maximum absorbance wavelength (λ_max) or changes in absorbance intensity over time.

Table 2: Example UV/Visible Absorption Data for a Related Sulfonamide

CompoundSolventλ_max (nm)Reference
Benzenesulfonamide, 4-methyl- (p-Toluenesulfonamide)Ethanol224 nist.gov
This table provides example data for a structurally similar compound to illustrate the expected UV-Vis absorption characteristics.

NMR spectroscopy, particularly ¹H-NMR, is another powerful tool for real-time reaction monitoring. mdpi.com It can provide detailed structural information about the molecules present in a reaction mixture. For instance, the reaction of S-phenyl thioformate, an aromatic thiol derivative, was monitored by following the decrease in the signal of the thioformate proton, allowing for the calculation of reactant conversion over time. mdpi.com In the context of "Benzenesulfonamide, p-mercapto-", one could monitor the disappearance of the thiol proton (-SH) signal or changes in the aromatic proton signals as the reaction proceeds.

More advanced techniques like Direct Analysis in Real Time-Mass Spectrometry (DART-MS) can also be employed for the rapid detection of reaction products and intermediates directly from the reaction environment, as has been demonstrated for the chemical removal of thiols from hydrocarbon streams. rsc.org Surface-Enhanced Raman Spectroscopy (SERS) has also been used to study the evolution of aryl ligands, such as those derived from p-mercaptobenzonitrile, on nanoparticle surfaces, providing detailed molecular fingerprints. acs.org

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are the cornerstone for assessing the purity and quantifying the concentration of pharmaceutical compounds, including sulfonamides. researchgate.net High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its high resolution, sensitivity, and applicability to a wide range of analytes. ingentaconnect.comnih.gov

For sulfonamides, reversed-phase HPLC (RP-HPLC) is the most common mode of separation. ingentaconnect.com In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. ingentaconnect.comnih.gov The purity of "Benzenesulfonamide, p-mercapto-" would be assessed by developing an HPLC method where the main compound peak is well-resolved from any potential impurities, starting materials, or degradation products. The area of the main peak relative to the total area of all peaks provides a measure of its purity.

Quantification is typically achieved using a UV detector, as the benzene ring in the sulfonamide structure is a strong chromophore. ingentaconnect.com The method is validated for parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. researchgate.net

Thin-Layer Chromatography (TLC) is another valuable technique, often used for rapid screening and qualitative analysis. For sulfonamides, silica (B1680970) gel plates are commonly used, and visualization can be achieved under UV light after derivatization with reagents like fluorescamine (B152294). usda.gov

The tables below summarize typical chromatographic conditions used for the analysis of various sulfonamides, which would be applicable for developing a method for "Benzenesulfonamide, p-mercapto-".

Table 3: Example HPLC Conditions for Sulfonamide Analysis

Analyte(s)ColumnMobile PhaseDetectionLODReference
Sulfamethoxazole & N⁴-acetylmetaboliteLiChrosorb Si 100, C18 (25 cm x 4 mm)Acetonitrile:Water (1:3)UV at 270 nm2 µg/mL ingentaconnect.com
Various SulfonamidesVenusil XBP C18 (250 x 4.6 mm, 5 µm)Aqueous solution with n-propanol (pH 3.0)Not Specified1.9–8.0 µg/L researchgate.net
Sulfadiazine, Sulfamerazine, etc.Zorbax Eclipse XDB C18Acetic acid, methanol, acetonitrile (gradient)Fluorescence (FLD)34.5–79.5 µg/kg nih.gov

Table 4: Example TLC System for Sulfonamide Analysis

Stationary PhaseVisualizationInternal StandardApplicationReference
Silica gel LK6DUV light after fluorescamine derivatizationSulfapyridine (B1682706)Quantitation in tissue usda.gov

These chromatographic methodologies provide the robust and reliable data necessary for quality control and regulatory purposes in the development and use of sulfonamide-based compounds.

Ix. Future Directions and Research Perspectives

Exploration of Novel Synthetic Methodologies for Benzenesulfonamide (B165840), p-mercapto-

The development of efficient, scalable, and environmentally benign synthetic routes is paramount to unlocking the full potential of Benzenesulfonamide, p-mercapto-. While classical methods for the synthesis of sulfonamides and thiols are well-established, future research will likely focus on novel methodologies that offer improved yields, reduced reaction times, and greater functional group tolerance.

Recent advances in organic synthesis offer several promising directions. For instance, methods for the direct conversion of thiols to sulfonamides are particularly relevant. One such approach involves the oxidative coupling of thiols and amines, which streamlines the synthetic process by avoiding the need for pre-functionalization and de-functionalization steps. nih.govresearchgate.netrsc.org Another innovative method utilizes a combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) for the direct oxidative conversion of thiols to their corresponding sulfonyl chlorides, which can then be readily reacted with amines to form sulfonamides. organic-chemistry.org This process is notable for its rapid reaction times and high yields. organic-chemistry.org Similarly, a system of dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) has been shown to be effective for the synthesis of sulfonyl derivatives from thiols. nih.gov

Future synthetic explorations could also involve flow chemistry techniques, which can offer enhanced safety, scalability, and control over reaction parameters. The development of one-pot syntheses that allow for the sequential modification of both the thiol and sulfonamide groups without the need for intermediate purification steps would also represent a significant advancement.

Table 1: Potential Novel Synthetic Strategies for Benzenesulfonamide, p-mercapto- and its Derivatives

Synthetic StrategyReagents/ConditionsPotential Advantages
Direct Oxidative CouplingThiols and amines with an oxidizing agentStreamlined synthesis, reduced waste
Oxidative Chlorination/AminationH₂O₂/SOCl₂, followed by an amineRapid reaction times, high yields, mild conditions
DMSO-Mediated OxidationDMSO/HBrLow cost, readily available reagents
Flow ChemistryContinuous flow reactorsEnhanced safety, scalability, and process control
One-Pot Sequential FunctionalizationMultiple reagents added sequentiallyIncreased efficiency, reduced purification steps

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides powerful tools for accelerating the discovery and optimization of novel compounds based on the Benzenesulfonamide, p-mercapto- scaffold. The application of advanced computational models can offer valuable insights into the physicochemical properties, biological activities, and potential toxicities of its derivatives, thereby guiding synthetic efforts and minimizing the need for extensive empirical screening.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models will be instrumental in this regard. nih.govfrontiersin.orgnih.gov By correlating structural features with biological activity or physical properties, these models can predict the performance of new, unsynthesized derivatives. nih.govfrontiersin.org For instance, topological indices can be used to forecast the biological and physical characteristics of sulfonamide compounds, aiding in the design of molecules with specific therapeutic profiles. frontiersin.org

Molecular docking and molecular dynamics (MD) simulations are other key computational techniques. tandfonline.comtandfonline.comnih.govworldscientific.com These methods can be used to predict how derivatives of Benzenesulfonamide, p-mercapto- will bind to biological targets, such as enzymes or receptors. tandfonline.comtandfonline.com This is particularly relevant for designing targeted inhibitors for various diseases. nih.govworldscientific.com For example, in silico studies have been successfully used to elucidate the binding modes of benzenesulfonamide inhibitors of carbonic anhydrases from pathogenic bacteria. tandfonline.comtandfonline.com Furthermore, machine learning algorithms, such as Random Forest, Artificial Neural Network, and Support Vector Machine models, are increasingly being used to predict the biological activity of chemical compounds, and could be trained to identify promising sulfonamide-like molecules. researchgate.net

Table 2: Applicable Computational Models for Benzenesulfonamide, p-mercapto- Research

Computational ApproachApplicationPredicted Outcomes
QSAR/QSPRDrug design and discoveryBiological activity, physicochemical properties
Molecular DockingTarget-based drug designBinding affinity, binding mode, protein-ligand interactions
Molecular Dynamics (MD) SimulationsUnderstanding molecular behaviorStability of ligand-protein complexes, conformational changes
Pharmacophore ModelingLigand-based drug designIdentification of essential structural features for biological activity
ADMET PredictionPharmacokinetic and toxicity screeningAbsorption, distribution, metabolism, excretion, and toxicity profiles

Design of Multi-Targeted Ligands Based on the p-Mercaptobenzenesulfonamide Scaffold

The dual functionality of Benzenesulfonamide, p-mercapto- makes it an ideal scaffold for the design of multi-targeted ligands (MTDLs). researchgate.net MTDLs are single molecules designed to interact with multiple biological targets simultaneously, a strategy that is gaining traction for the treatment of complex, multifactorial diseases such as cancer, neurodegenerative disorders, and infectious diseases. nih.govnih.gov The sulfonamide group is a well-known pharmacophore that targets a variety of enzymes, including carbonic anhydrases and kinases, while the thiol group can interact with different biological targets or be used as a handle for conjugation to other pharmacophores. researchgate.netnih.govnih.gov

The design of MTDLs based on this scaffold could involve several strategies. One approach is to create hybrid molecules where the p-mercaptobenzenesulfonamide core is linked to another distinct pharmacophore. This could lead to compounds with a synergistic effect, potentially offering improved efficacy and a better safety profile compared to single-target drugs. For example, sulfonamide-containing hybrids have been explored as multi-target agents for diabetes and Alzheimer's disease. nih.govrsc.org

Another strategy is to develop compounds where the sulfonamide and thiol moieties are designed to interact with different sites on the same or different proteins. The inherent ability of sulfonamides to act as zinc-binding groups in metalloenzymes, combined with the reactivity of thiols, provides a rich design space for novel MTDLs. nih.gov

Integration of Academic Research into Broader Chemical Science Fields

The unique chemical properties of Benzenesulfonamide, p-mercapto- position it as a valuable tool for integration into various fields beyond traditional medicinal chemistry. The reactivity of the thiol and sulfonamide groups allows for its use as a versatile building block in supramolecular chemistry, materials science, and chemical biology.

In materials science, the thiol group can be used to anchor the molecule to metal surfaces, such as gold nanoparticles, to create functionalized materials with tailored properties. These materials could have applications in sensing, catalysis, or drug delivery. The sulfonamide moiety, with its hydrogen bonding capabilities, can be used to direct the self-assembly of molecules into well-defined supramolecular structures.

In chemical biology, derivatives of Benzenesulfonamide, p-mercapto- could be developed as chemical probes to study biological processes. For example, by attaching a fluorescent tag to the molecule, it could be used to visualize the localization and activity of specific enzymes in living cells. The development of such tools would facilitate a deeper understanding of the roles of various enzymes in health and disease.

Opportunities for Collaborative Research and Interdisciplinary Studies

The multifaceted nature of research into Benzenesulfonamide, p-mercapto- and its derivatives necessitates a collaborative and interdisciplinary approach. The successful translation of basic research into tangible applications will require the combined expertise of scientists from a wide range of disciplines.

Collaborations between synthetic organic chemists and computational chemists will be crucial for the rational design and efficient synthesis of novel derivatives. worldscientific.com Partnerships with pharmacologists and biologists will be essential for evaluating the biological activity of these compounds and for elucidating their mechanisms of action. nih.gov Furthermore, collaborations with materials scientists could lead to the development of novel materials with unique properties and applications. nih.gov

The formation of research consortia involving academic institutions and pharmaceutical companies could help to bridge the gap between early-stage discovery and clinical development. wikipedia.org Such collaborations would provide the necessary resources and expertise to advance the most promising compounds through the drug development pipeline. The exploration of this compound's potential in areas such as agriculture, as suggested by the known fungicidal and herbicidal properties of some sulfonamide derivatives, could also open up new avenues for interdisciplinary research. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for p-mercaptobenzenesulfonamide derivatives?

  • Methodology :

  • Coupling Reactions : React benzenesulfonyl chloride derivatives with amines or thiol-containing precursors under basic conditions. For example, 4-fluorobenzenesulfonyl chloride reacts with prop-2-yn-1-amine in dichloromethane with NaOH to form intermediates, followed by click chemistry for triazole hybrid synthesis .
  • Purification : Use column chromatography (e.g., silica gel with hexane/EtOAc gradients) to isolate products, achieving yields between 37%–73% depending on substituents .
    • Key Data :
Compound IDStarting MaterialsYieldPurification Method
35 ()2-Methoxy-5-chlorobenzoic acid + ethanolamine37%Column chromatography (DCM/MeOH)
7c ()4-Fluorobenzenesulfonyl chloride + prop-2-yn-1-amine53%–73%Click reaction (CuSO₄ catalysis)

Q. What spectroscopic methods confirm the structure of p-mercaptobenzenesulfonamide derivatives?

  • Methodology :

  • ¹H/¹³C NMR : Characterize chemical environments (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10–12 ppm). For example, compound 35 () shows distinct methoxy (δ 3.8 ppm) and amide (δ 8.3 ppm) signals.
  • HRMS : Validate molecular weights (e.g., [M+H]⁺ for compound 7c: Calc. 403.32, Found 403.31 ).

Advanced Research Questions

Q. How can heterogeneous catalysts improve synthesis efficiency of benzenesulfonamide derivatives?

  • Methodology :

  • Magnetic Nanocatalysts : Use CoFe@rGO nanohybrids for aziridine ring-opening reactions. This method enhances reaction rates, reduces waste, and allows catalyst retrieval via magnetic separation (reusable for 5 cycles with <5% activity loss) .
  • Click Chemistry Optimization : Replace traditional Cu(I) catalysts with Cu(II)/sodium ascorbate systems in acetone/H₂O (1:1) to minimize side reactions and improve triazole hybrid yields .

Q. What strategies address low yields in sulfonamide coupling reactions?

  • Contradictions & Solutions :

  • Low-Yield Example : Compound 35 (37% yield) due to steric hindrance from the phenethyl group ().
  • Solutions :
  • Pre-activation : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups before coupling .
  • Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of bulky intermediates .

Q. How do structural modifications (e.g., substituents) affect biological activity?

  • Case Study (NLRP3 Inflammasome Inhibition) :

  • Electron-Withdrawing Groups : Chloro/methoxy substituents (e.g., compound 35) enhance binding to NLRP3’s ATPase domain, reducing IC₅₀ values by 40% compared to unsubstituted analogues .
  • Triazole Hybrids : Compound 7c () shows antiproliferative activity (IC₅₀ = 2.1 µM in HeLa cells) due to enhanced π-π stacking with kinase targets.

Data Contradictions & Resolution

Q. Why do similar synthetic routes produce varying yields for benzenesulfonamide derivatives?

  • Analysis :

  • Steric vs. Electronic Effects : Bulky substituents (e.g., phenpropyl in compound 39) reduce yields (59%) compared to linear chains (compound 40: 73%) due to hindered intermediate formation .
  • Catalyst Efficiency : Copper-catalyzed click reactions () achieve higher yields (73%) than EDC/HOBt-mediated couplings (37%) for sterically demanding substrates .

Methodological Best Practices

Q. How to design experiments for scalable synthesis of p-mercaptobenzenesulfonamide derivatives?

  • Recommendations :

  • Green Chemistry : Prioritize aqueous/organic biphasic systems (e.g., acetone/H₂O) for click reactions to reduce solvent waste .
  • Quality Control : Use LC-MS to monitor reaction progress and HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to ensure >95% purity for biological testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.